5-(4-Isobutoxy-phenyl)-2H-pyrazole-3-carboxylic acid hydrazide
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Overview
Description
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C14H18N4O2 and a molecular weight of 274.32 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-(2-methylpropoxy)phenyl group and a carbohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves several steps. One common method includes the reaction of 4-(2-methylpropoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:
2-[5-[3-[4-(2-methylpropoxy)phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]acetic acid: This compound shares a similar pyrazole structure but has additional functional groups that confer different chemical and biological properties.
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate: Another related compound used in the synthesis of febuxostat, a drug for treating hyperuricemia and gout.
The uniqueness of 3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern and the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H18N4O2 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)8-20-11-5-3-10(4-6-11)12-7-13(18-17-12)14(19)16-15/h3-7,9H,8,15H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
CVQOAPHKFXRXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN |
Origin of Product |
United States |
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